molecular formula C20H16FN3O5 B2457240 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 898409-47-7

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No. B2457240
CAS RN: 898409-47-7
M. Wt: 397.362
InChI Key: LFUVRKGXXJDXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups and structural features that are common in organic chemistry. These include a benzodioxin ring, a pyrazinone ring, and an acetamide group. The benzodioxin ring is a type of heterocyclic compound that contains two oxygen atoms. The pyrazinone ring is a six-membered ring containing two nitrogen atoms and one oxygen atom. The acetamide group consists of a carbonyl group (C=O) attached to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxin ring is a type of aromatic compound, which means it has a stable, ring-like structure. The pyrazinone ring also contributes to the complexity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzodioxin and pyrazinone rings in this compound could potentially affect its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

One area of research involves the synthesis of novel compounds with potential biological activities. For example, compounds like N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have been synthesized and tested for their anti-inflammatory activity. Such studies are crucial for drug discovery and development, where the synthesis of new compounds can lead to the identification of novel therapeutic agents with improved efficacy and safety profiles (Sunder & Maleraju, 2013).

Potential Antipsychotic Agents

Another research application involves the investigation of compounds for their potential as antipsychotic agents. Compounds such as 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide have been found to exhibit antipsychotic-like profiles in behavioral animal tests, providing a basis for the development of new treatments for psychiatric disorders. These studies contribute to understanding the mechanisms of action of potential antipsychotic compounds and their interactions with neurological pathways (Wise et al., 1987).

Anticancer Activity

Research on compounds with potential anticancer activity is another significant application. Studies on compounds like 6-Fluorobenzo[b]pyran-4-one and its derivatives have shown anticancer activity against various human cancer cell lines. Such research is fundamental to cancer therapy, as it leads to the identification of new compounds that can inhibit cancer cell growth or induce apoptosis in cancer cells, offering new avenues for treatment (Hammam et al., 2005).

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could involve studying the properties of this compound, developing methods for its synthesis, and exploring its potential uses .

properties

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O5/c21-13-1-3-14(4-2-13)22-18(25)12-23-7-8-24(20(27)19(23)26)15-5-6-16-17(11-15)29-10-9-28-16/h1-8,11H,9-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUVRKGXXJDXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=CN(C(=O)C3=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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